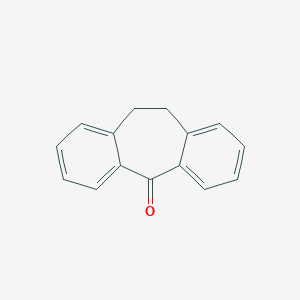

Dibenzosuberone

Description

Propriétés

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVWCPGVLSILMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049400 | |

| Record name | Dibenzosuberone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-35-1 | |

| Record name | Dibenzosuberone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzsuberone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzosuberone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzosuberone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(b,f)cycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK71TH0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzosuberone, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant amitriptyline.[1][2] Its rigid, three-dimensional structure also makes it a valuable scaffold for the design of novel therapeutic agents, including inhibitors of p38 MAP kinase, which are implicated in inflammatory diseases.[3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and biological relevance.

Physical Properties of this compound

This compound is typically a white to pale yellow solid at room temperature, with its appearance potentially varying between solid crystals, a solidified melt, or a supercooled liquid due to its relatively low melting point.[4][5] It is largely insoluble in water but soluble in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 31 - 34 °C | |

| Boiling Point | 148 °C at 0.3-0.4 mmHg (hPa) | |

| 191-194 °C at 7 hPa | ||

| 378.3 °C at 760 mmHg (estimated) | ||

| Density | 1.16 g/cm³ at 25 °C | |

| Solubility in Water | 0.03 g/L (insoluble) | |

| Flash Point | 113 °C (closed cup) | |

| Appearance | White to pale yellow solid/crystals | |

| Refractive Index | 1.63 | |

| InChI Key | BMVWCPGVLSILMU-UHFFFAOYSA-N | |

| SMILES | O=C1c2c(cccc2)CCc3c1cccc3 |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around its ketone functional group and the adjacent aromatic rings. These sites allow for a variety of chemical modifications, making it a versatile building block in organic synthesis.

Key Chemical Reactions:

-

Synthesis via Friedel-Crafts Acylation: The synthesis of this compound itself is a classic example of intramolecular Friedel-Crafts acylation. 2-Phenethyl-benzoyl chloride, when treated with a Lewis acid catalyst like aluminum chloride, cyclizes to form the tricyclic ketone structure of this compound. This reaction is a cornerstone for creating the dibenzocycloheptene core.

-

Reactions at the Carbonyl Group: The ketone group is susceptible to nucleophilic attack. A key reaction is the Grignard reaction with (3-dimethylaminopropyl)magnesium chloride. This reaction forms a tertiary alcohol, which is a direct precursor to amitriptyline.

-

Dehydration: Following the Grignard reaction, the resulting tertiary alcohol can be readily dehydrated under acidic conditions (e.g., with sulfuric acid) to form the exocyclic double bond characteristic of amitriptyline.

-

Bromination: The aromatic rings of this compound can undergo electrophilic aromatic substitution, such as bromination, to produce various bromo-derivatives. These derivatives are used to synthesize other potentially biologically active compounds.

-

Reduction: The ketone can be reduced to the corresponding alcohol, dibenzosuberol, or completely deoxygenated to form the dibenzosuberane skeleton.

Experimental Protocols

Accurate characterization of this compound is crucial for its use in research and drug development. The following are detailed methodologies for determining its key properties and confirming its identity and purity.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A pure crystalline solid typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Boiling Point at Reduced Pressure

Principle: For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure. The Thiele tube method is a common micro-scale technique for this purpose.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound (approx. 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure.

-

Heating: The arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. The heat is then removed.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. The pressure at which the measurement was taken must also be recorded.

Characterization by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure good contact.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include a strong C=O stretch for the ketone (around 1680-1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretches for the aromatic rings (around 1400-1600 cm⁻¹).

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms (protons). Chemical shift, integration, and spin-spin splitting patterns are used to elucidate the connectivity of atoms.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The spectrum is analyzed to identify the signals corresponding to the different protons in the molecule. For this compound, one would expect to see signals for the aromatic protons in the downfield region (approx. 7.0-8.0 ppm) and signals for the aliphatic ethylene bridge protons in the upfield region (approx. 3.1 ppm). The integration of these signals should correspond to the number of protons in each environment (8 aromatic, 4 aliphatic).

C. Purity Assessment by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or acetone).

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID) is used. The temperatures of the injection port, column oven, and detector are set appropriately.

-

Injection and Separation: A small volume of the sample solution is injected into the GC. The carrier gas (e.g., helium) transports the vaporized sample through the column, where separation occurs.

-

Data Analysis: The detector response is recorded as a chromatogram. The percent purity is calculated by dividing the area of the peak corresponding to this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Key Applications and Logical Pathways

This compound's primary significance lies in its role as a synthetic precursor and a molecular scaffold.

Synthesis of Amitriptyline

This compound is the starting material for the industrial synthesis of the antidepressant amitriptyline. The pathway involves a two-step sequence: nucleophilic addition of a Grignard reagent to the ketone, followed by acid-catalyzed dehydration.

Caption: Synthetic pathway from this compound to Amitriptyline.

Role as a Kinase Inhibitor Scaffold

This compound derivatives have been designed and synthesized as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. The general principle of kinase inhibition involves a molecule (the inhibitor) binding to the kinase, often at the ATP-binding site, preventing the kinase from phosphorylating its downstream substrate.

Caption: Mechanism of p38 MAP Kinase inhibition.

General Experimental Workflow for Characterization

The logical flow for characterizing a chemical compound like this compound involves synthesis, purification, and subsequent analysis of its physical and chemical properties to confirm identity, purity, and structure.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel, Potentially Biologically Active this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Spectral Data and Analysis of Dibenzosuberone (CAS 1210-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dibenzosuberone (CAS 1210-35-1), a key intermediate in the synthesis of various pharmaceuticals.[1][2] The following sections present detailed spectral data, experimental protocols for acquiring this data, and a logical workflow for its analysis.

Spectral Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) | Solvent | Instrument Frequency |

| A | 7.992 | CDCl₃ | 399.65 MHz |

| B | 7.372 | CDCl₃ | 399.65 MHz |

| C | 7.278 | CDCl₃ | 399.65 MHz |

| D | 7.159 | CDCl₃ | 399.65 MHz |

| E | 3.127 | CDCl₃ | 399.65 MHz |

Source: ChemicalBook[3]

Table 2: ¹³C NMR Spectral Data for this compound

Table 3: IR Spectroscopy Data for this compound

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.[5] For this compound, the key absorption is the carbonyl (C=O) stretch.

| Technique | Key Absorptions | Source |

| FTIR | Conforms to structure | Thermo Scientific Chemicals |

Note: A detailed interpretation would involve identifying the characteristic C=O stretching frequency, typically around 1680-1750 cm⁻¹, and aromatic C-H and C=C stretching frequencies.

Table 4: Mass Spectrometry Data for this compound

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z Value | Relative Intensity | Assignment |

| 208 | 100.0 | [M]⁺ (Molecular Ion) |

| 180 | 49.3 | [M-CO]⁺ |

| 179 | 47.7 | [M-CHO]⁺ |

| 178 | 33.3 | [M-H₂CO]⁺ |

| 207 | 32.6 | [M-H]⁺ |

| 165 | 23.0 | |

| 209 | 16.2 | [M+1]⁺ |

| 89 | 16.0 |

Source: ChemicalBook, NIST Mass Spectrometry Data Center

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Filter the solution into a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Nujol mull or a KBr pellet can be prepared. For a liquid or low melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. The data is often processed using Fourier Transform (FT) for improved signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector). The detector then records the abundance of each ion.

Visualizations

3.1 Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic methods.

Caption: A logical workflow for the structural elucidation of this compound.

3.2 Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different spectroscopic data and the structural information they provide for this compound.

Caption: Logical relationships between spectroscopic data and structural information.

References

An In-depth Technical Guide to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This technical guide provides a comprehensive overview of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a key intermediate in the synthesis of various pharmaceutical compounds, particularly tricyclic antidepressants like Amitriptyline.[1][2] The document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and a visualization of a synthetic pathway.

Chemical Identity and Structure

IUPAC Name: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[2]

Synonyms: Dibenzosuberone, Dibenzocycloheptanone.[2]

Chemical Structure: The molecule features a tricyclic system where two benzene rings are fused to a central seven-membered cycloheptane ring. A ketone group is present at the 5-position of the cycloheptene ring. The structure is chemically described as a benzophenone molecule bonded by a two-carbon bridge to form the seven-membered ring.[2] The two benzene rings are not in the same plane.

Molecular Formula: C₁₅H₁₂O.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | |

| Melting Point | 34-35 °C | |

| Boiling Point | 190 °C at 5 mmHg; 147-148 °C at 0.3 mmHg | |

| Appearance | Crystalline mass |

Experimental Protocols

A convenient one-step synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one involves the Friedel-Crafts reaction of isochroman-1-one with benzene in the presence of anhydrous aluminum chloride.

Materials:

-

Isochroman-1-one (14.8 g)

-

Dry benzene (150 ml)

-

Powdered anhydrous AlCl₃ (53.2 g)

-

Ice

-

Hydrochloric acid (HCl)

-

10% Potassium hydroxide (KOH) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Powdered anhydrous AlCl₃ is added to a mixture of isochroman-1-one and dry benzene over a period of 1.5 hours with efficient stirring.

-

The reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then heated on a steam bath for 12 hours.

-

After heating, the mixture is cooled and decomposed with ice and HCl.

-

The benzene layer is separated, and the aqueous phase is extracted three times with 50 ml portions of benzene.

-

The combined benzene extracts are washed twice with 50 ml of 10% KOH solution, followed by water.

-

The organic layer is dried over MgSO₄ and the solvent is evaporated.

-

The crude product is distilled under vacuum to yield 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. The reported yield for this method is 87.5%.

Synthetic Pathway Visualization

The following diagram illustrates a synthetic route to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, starting from 2-phenylethanol.

Caption: Synthesis of this compound from 2-Phenylethanol.

References

Dibenzosuberone: A Physicochemical Characterization for Advanced Research

For Immediate Release

This technical guide serves as a core reference for researchers, scientists, and professionals in drug development on the essential physicochemical properties of dibenzosuberone. This document provides a consolidated overview of its molecular formula, weight, and exact mass, supported by detailed experimental methodologies for their determination.

Core Physicochemical Data

This compound (CAS 1210-35-1), a tricyclic aromatic ketone, is a crucial intermediate and a known impurity in the synthesis of pharmaceuticals such as Amitriptyline.[1][2] Its precise molecular characteristics are fundamental for analytical method development, quality control, and metabolic studies. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O | [3][4] |

| Molecular Weight | 208.26 g/mol | [2] |

| Exact Mass | 208.088815002 Da | |

| Monoisotopic Mass | 208.088815002 Da |

Note: Minor variations in molecular weight (208.25 g/mol to 208.2552 g/mol ) are reported across different sources, reflecting differences in calculation methods based on isotopic abundance.

Experimental Protocols for Molecular Mass Determination

The definitive determination of molecular weight and exact mass for organic compounds like this compound is primarily achieved through mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is the preferred technique for obtaining exact mass, which is critical for confirming elemental composition.

Methodology: High-Resolution Mass Spectrometry (HRMS)

A detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) is outlined below.

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

For analysis, the stock solution is further diluted with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL to ensure optimal ionization efficiency.

2. Instrument Calibration:

-

The mass spectrometer must be calibrated immediately prior to analysis.

-

Calibration is performed using a standard solution containing compounds of known masses that span the m/z range of interest. This ensures high mass accuracy for the measurement.

3. Data Acquisition (ESI-MS):

-

The prepared sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization Mode: Positive ion mode is typically used, as the formic acid in the mobile phase facilitates the formation of the protonated molecule, [M+H]⁺.

-

Mass Analyzer Settings: The instrument is set to acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>60,000 FWHM).

-

The collision energy is kept low to minimize in-source fragmentation and maximize the abundance of the molecular ion peak.

4. Data Analysis:

-

The acquired mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion.

-

The exact mass is determined from the m/z value of this peak. The mass of the proton (~1.00728 Da) is subtracted to calculate the exact mass of the neutral molecule.

-

The molecular weight is the nominal mass derived from this measurement. The instrument software compares the measured m/z to the theoretical value for C₁₅H₁₂O, and the mass error is calculated in parts-per-million (ppm) to confirm the elemental composition. The NIST WebBook provides reference mass spectral data for this compound obtained via electron ionization.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical standard like this compound, from acquisition to final data reporting.

References

An In-depth Technical Guide to the Physicochemical Properties of Dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dibenzosuberone, a key intermediate in pharmaceutical synthesis. The following sections detail its melting point, boiling point, and solubility, supported by established experimental methodologies.

Physicochemical Data of this compound

The quantitative data for the melting point, boiling point, and solubility of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | 31 - 34 °C | |

| 32 - 34 °C[1][2][3] | ||

| 32 °C[4] | ||

| Boiling Point | 148 °C[5] | at 0.4 hPa / 0.3 mmHg |

| 147 - 149 °C | at 0.3 mmHg | |

| 191 - 194 °C | at 7 hPa | |

| 378.3 °C | at 760 mmHg | |

| Solubility | 0.03 g/L | in water at 20 °C |

| Insoluble | in water |

Experimental Protocols

The following sections describe detailed methodologies for the determination of the key physicochemical properties of a solid compound like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range. The capillary tube method is a standard procedure for accurate melting point determination.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., Mel-Temp). The heating medium is typically silicone oil or a metal block.

-

Heating and Observation: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, the boiling point is often determined under reduced pressure.

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid like mineral oil. The Thiele tube is designed to ensure uniform heating by convection currents.

-

Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

3. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability in achieving a true thermodynamic equilibrium.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, organic solvents) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC/MS. A standard calibration curve is typically used for quantification.

References

The Dibenzocycloheptyl Ring System: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzocycloheptyl ring system, a distinctive seven-membered carbocyclic ring fused to two benzene rings, is the core scaffold of several important classes of naturally occurring bioactive compounds. These molecules, primarily found in the plant kingdom, exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence, sources, biosynthesis, and isolation of compounds featuring this unique chemical architecture.

Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are a prominent group of natural products possessing a dibenzo[a,c]cyclooctadiene ring system, which can be considered a close structural relative of the dibenzocycloheptyl core. These compounds are characteristic secondary metabolites of plants belonging to the Schisandraceae family, particularly the genus Schisandra. They are renowned for their diverse biological activities, including hepatoprotective, anti-inflammatory, antiviral, and anticancer effects[1][2].

Natural Sources and Distribution

The primary natural source of dibenzocyclooctadiene lignans is the fruit of Schisandra chinensis (Turcz.) Baill., a woody vine native to East Asia[2][3][4]. However, these compounds are also found in other parts of the plant and in other species of the Schisandraceae family, such as Schisandra rubriflora and Kadsura longipedunculata. The concentration and composition of lignans can vary significantly depending on the plant part, geographical origin, and harvest time.

Quantitative Data

The following table summarizes the quantitative data on the content of major dibenzocyclooctadiene lignans in various parts of Schisandra chinensis.

| Compound | Plant Part | Concentration | Reference |

| Schisandrin | Fruits | 2.2 - 14.5 mg/g | |

| Fruits | 166.8 mg/100 g DW | ||

| Leaves | 55.1 mg/100 g DW | ||

| Gomisin A | Fruits | 0.9 - 9.8 mg/g | |

| Fruits | 72.4 mg/100 g DW | ||

| Seeds | Present (major) | ||

| Gomisin N | Fruits | 2.1 - 12.2 mg/g | |

| γ-Schisandrin | Fruits | 96.2 mg/100 g DW | |

| Leaves | 24.5 mg/100 g DW | ||

| Deoxyschizandrin | In vitro cultures | Isolated | |

| Total Lignans | Fruits | ~2000 mg/100 g DW | |

| Leaves | 240.7 mg/100 g DW | ||

| Stem & Rhizome Bark | 6 - 11% |

DW: Dry Weight

Biosynthesis

The biosynthesis of dibenzocyclooctadiene lignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. Key steps involve the dimerization of two coniferyl alcohol units to form a lignan scaffold, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

References

- 1. jocpr.com [jocpr.com]

- 2. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyisoquinoline alkaloids from the leaves of Androcymbium palaestinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Tricyclic Core: A Technical Guide to the Fundamental Chemistry of the Dibenzosuberane Framework

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberane tricycle, a distinctive fusion of two benzene rings with a central seven-membered cycloheptane ring, represents a cornerstone in medicinal chemistry. Its unique conformational properties and versatile functionalization have established it as a privileged scaffold, most notably in the development of tricyclic antidepressants (TCAs). This in-depth technical guide explores the fundamental chemistry of the dibenzosuberane framework, detailing its synthesis, key reactions, and structural characteristics. It further provides an overview of the mechanism of action of its prominent derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Structural and Spectroscopic Properties of the Dibenzosuberane Core

The dibenzosuberane framework can exist in different oxidation states, with dibenzosuberane (the fully saturated cycloheptane ring), dibenzosuberone (containing a ketone), and dibenzosuberenone (possessing both a ketone and a double bond in the seven-membered ring) being the most common variants. The conformational flexibility of the seven-membered ring imparts distinct properties to these molecules.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and dibenzosuberenone.

Table 1: Spectroscopic Data for this compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one)

| Spectroscopic Technique | Data |

| ¹H NMR (in CDCl₃) | δ (ppm): 7.99 (d, 2H), 7.37 (t, 2H), 7.28 (t, 2H), 7.16 (d, 2H), 3.13 (s, 4H) |

| ¹³C NMR (in CDCl₃) | δ (ppm): 196.4, 141.4, 138.5, 132.4, 129.5, 129.0, 126.6, 33.1 |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3050, 2910, 2850, 1650 (C=O), 1592, 1285 |

| Mass Spectrometry (EI) | m/z (%): 208 (M⁺, 100), 180, 179 |

Table 2: Spectroscopic Data for Dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one)

| Spectroscopic Technique | Data |

| ¹H NMR (in CDCl₃) | δ (ppm): 8.20 (d, 2H), 7.71-7.35 (m, 6H), 6.99 (s, 2H) |

| ¹³C NMR | Data not readily available in compiled format. |

| Infrared (IR) | Data not readily available in compiled format. |

| Mass Spectrometry (EI) | Data not readily available in compiled format. |

Synthesis of the Dibenzosuberane Framework

The construction of the tricyclic dibenzosuberane core is a critical step in the synthesis of numerous pharmaceuticals. The most prevalent approach involves the intramolecular cyclization of a 2-bibenzylcarboxylic acid derivative.

Synthesis of this compound

A common route to this compound starts from the aldol condensation of phthalide and benzaldehyde. The resulting benzalphthalide is then reduced and cyclized.[1]

References

The Genesis of a Tricyclic Scaffold: Early Research and Discovery of Dibenzosuberone and its Analogs

A deep dive into the foundational synthesis and initial pharmacological explorations of the dibenzosuberone core, a key building block for tricyclic antidepressants.

This technical guide illuminates the nascent stages of research surrounding this compound and its derivatives, compounds that would later form the backbone of a significant class of therapeutic agents. We will delve into the pioneering synthetic methodologies, quantitative data from these early experiments, and the initial forays into understanding their biological activity.

The Dawn of a Tricyclic Core: Initial Synthesis of this compound

The first successful synthesis of the tricyclic ketone, this compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), was independently reported by two research groups: Triebs and coworkers, and Cope and coworkers. Their seminal work laid the groundwork for the future development of a plethora of analogs with profound pharmacological implications.[1]

The cornerstone of these early syntheses was the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoyl chloride. This classic organic reaction provided an elegant and efficient means to construct the central seven-membered ring fused to two benzene rings, the characteristic dibenzo[a,d]cycloheptene system.

Experimental Protocol: The Friedel-Crafts Approach to this compound

The general synthetic strategy involved the cyclization of a 2-phenethylbenzoic acid derivative. While the specific reagents and conditions varied slightly between the early reports, the core transformation remained the same.

Step 1: Preparation of 2-Phenethylbenzoyl Chloride

The synthesis commenced with the conversion of 2-phenethylbenzoic acid to its more reactive acid chloride derivative. This was typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Step 2: Intramolecular Friedel-Crafts Acylation

The crucial ring-closing step was the intramolecular Friedel-Crafts acylation of the resulting 2-phenethylbenzoyl chloride. This reaction was catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The electrophilic acylium ion, generated in situ, would then attack the electron-rich aromatic ring of the phenethyl group to form the seven-membered ring of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | [1][2] |

| Molar Mass | 208.26 g/mol | [1][3] |

| Melting Point | 32-34 °C | |

| Boiling Point | 148 °C at 0.3 mmHg | |

| Appearance | Clear yellow liquid or low melting solid |

Early Exploration of Analogs and the Path to Tricyclic Antidepressants

The discovery of this compound's stable tricyclic framework opened the door to the synthesis of a wide array of analogs. Researchers began to modify the core structure, particularly at the 5-position of the cycloheptene ring, in an effort to explore the structure-activity relationships of this new class of compounds.

These early synthetic efforts were pivotal in the development of the first tricyclic antidepressants (TCAs). By introducing an aminoalkyl side chain at the carbonyl group of this compound, scientists were able to create compounds with significant effects on the central nervous system. A prime example of this is amitriptyline, a widely used antidepressant, which is a derivative of this compound.

From Ketone to Amine: A Key Structural Modification

The conversion of the ketone functionality of this compound into a tertiary amine was a critical step in the development of pharmacologically active analogs. A common synthetic route to achieve this transformation is outlined below:

Step 1: Grignard Reaction

This compound is reacted with a Grignard reagent containing the desired aminoalkyl side chain, for example, 3-(dimethylamino)propylmagnesium chloride. This reaction results in the formation of a tertiary alcohol.

Step 2: Dehydration

The tertiary alcohol is then dehydrated, typically under acidic conditions, to introduce a double bond and form the final aminoalkylidene derivative.

Table 2: Key Early this compound Analogs and their Significance

| Compound | Structural Modification from this compound | Significance |

| Amitriptyline | Replacement of the carbonyl oxygen with a 3-(dimethylamino)propylidene group. | One of the first and most widely used tricyclic antidepressants. |

| Nortriptyline | N-demethylated metabolite of amitriptyline. | An active antidepressant in its own right. |

Early Insights into the Mechanism of Action: The Monoamine Hypothesis

The discovery of the antidepressant effects of this compound analogs like amitriptyline coincided with the emergence of the monoamine hypothesis of depression. This theory posited that depression was caused by a deficiency of monoamine neurotransmitters, such as norepinephrine and serotonin, in the brain.

Early pharmacological studies on tricyclic compounds revealed their ability to inhibit the reuptake of these monoamines from the synaptic cleft. This action was proposed to be the primary mechanism underlying their therapeutic effects. By blocking the reuptake transporters, these drugs increase the concentration of norepinephrine and serotonin in the synapse, thereby enhancing neurotransmission.

While the initial focus was on reuptake inhibition, it was also recognized that these compounds interacted with other receptors in the brain, which contributed to their side effect profiles.

Visualizing the Early Hypothesis of TCA Action

The following diagram illustrates the proposed mechanism of action for early tricyclic antidepressants based on the monoamine hypothesis.

Experimental Workflows

The early research into this compound and its analogs followed a logical progression from chemical synthesis to biological evaluation. The workflow can be generalized as follows:

The foundational research into this compound and its analogs represents a landmark in medicinal chemistry. The elegant synthetic strategies and the subsequent pharmacological investigations not only provided a powerful new scaffold for drug discovery but also played a crucial role in shaping our understanding of the neurobiology of depression. The legacy of this early work continues to influence the design and development of new therapeutic agents for central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amitriptyline from Dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the tricyclic antidepressant, amitriptyline, utilizing dibenzosuberone as the precursor. The described methodology is a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.

Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1] The synthesis of amitriptyline from the readily available starting material, this compound, is a common and efficient method. This process involves the nucleophilic addition of a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, to the ketone group of this compound, forming a tertiary alcohol intermediate. Subsequent dehydration of this intermediate yields the final product, amitriptyline.[1]

Reaction Pathway

The overall synthetic scheme is presented below:

Caption: Synthetic pathway of amitriptyline from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on the synthesis of closely related dibromo-amitriptyline analogs.[2] It is important to note that yields for the unsubstituted amitriptyline may vary.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 1. Grignard Reaction | This compound, 3-(Dimethylamino)propyl magnesium chloride | 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | THF | - | 26 hours | Room Temperature | ~65 |

| 2. Dehydration | 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | Amitriptyline | - | 85% Sulfuric Acid | 3 hours | 4 °C | ~94 |

*Yields are based on the synthesis of 3,7-dibromoamitriptyline and may differ for the synthesis of unsubstituted amitriptyline.[2]

Experimental Protocols

Step 1: Grignard Reaction - Synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol is adapted from the synthesis of brominated analogs.[2]

Materials:

-

This compound

-

Magnesium turnings

-

3-(Dimethylamino)propyl chloride hydrochloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Calcium hydride (CaH₂)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Procedure:

-

Preparation of the Grignard Reagent:

-

Prepare the free base of 3-(dimethylamino)propyl chloride by dissolving the hydrochloride salt in water and adding a solution of sodium hydroxide until the pH is approximately 14.

-

Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

Dissolve the freshly prepared 3-(dimethylamino)propyl chloride free base in anhydrous THF.

-

Slowly add a small portion of the 3-(dimethylamino)propyl chloride solution to the magnesium suspension to initiate the reaction, which may require gentle heating.

-

Once the reaction begins (indicated by bubbling and a change in color), add the remaining 3-(dimethylamino)propyl chloride solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Dissolve this compound in anhydrous THF in a separate flask.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add the this compound solution to the Grignard reagent dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 26 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to isolate the pure 5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

-

Step 2: Dehydration - Synthesis of Amitriptyline

This protocol is adapted from the synthesis of brominated analogs.

Materials:

-

5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

-

85% Sulfuric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Dehydration Reaction:

-

In a round-bottom flask, dissolve the intermediate alcohol from Step 1 in 85% sulfuric acid.

-

Cool the solution to 4 °C in an ice bath and stir for 3 hours.

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture into ice-cold water to dilute the acid.

-

Basify the aqueous solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.

-

Extract the amitriptyline product with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield amitriptyline.

-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of amitriptyline.

Caption: Workflow for the Grignard reaction step.

References

Application Notes and Protocols for the Synthesis of Dibenzosuberone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathway to dibenzosuberone, a key intermediate in the preparation of various biologically active compounds. The synthesis involves a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. This document outlines the reaction conditions, experimental protocols, and quantitative data for this synthetic route.

Introduction

This compound, a tricyclic ketone, serves as a crucial scaffold in medicinal chemistry, notably in the synthesis of antidepressant drugs. Its preparation is a subject of significant interest in pharmaceutical research and development. The most common and effective synthetic strategy involves a two-part process: the initial synthesis of the precursor molecule, 2-(2-phenylethyl)benzoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target this compound. This method avoids the issues of polysubstitution and carbocation rearrangement often associated with intermolecular Friedel-Crafts reactions.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from commercially available reagents. The overall pathway is as follows:

-

Condensation: Phthalic anhydride and phenylacetic acid undergo a condensation reaction to form 3-benzylidenephthalide.

-

Reduction: The exocyclic double bond of 3-benzylidenephthalide is reduced, and the lactone is cleaved to afford 2-(2-phenylethyl)benzoic acid. This is a key intermediate.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves the cyclization of 2-(2-phenylethyl)benzoic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield this compound.

This multi-step approach provides a reliable and scalable route to the desired product.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Synthesis of 3-Benzylidenephthalide | Phthalic anhydride, Phenylacetic acid | Sodium Acetate | None (neat) | 240-250 | 3 | ~85-90 |

| 2. Synthesis of 2-(2-Phenylethyl)benzoic acid (from Benzalphthalide) | 3-Benzylidenephthalide, Hydrogen gas | Palladium on Carbon (Pd/C) | Acetic Acid | Room Temp. | 72 | ~95 |

| 3. Intramolecular Friedel-Crafts Cyclization | 2-(2-Phenylethyl)benzoic acid | Polyphosphoric Acid (PPA) | None (neat) | 120-140 | 2-3 | ~90 |

| Overall | Phthalic anhydride, Phenylacetic acid | ~83 [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Benzylidenephthalide

This procedure is adapted from the condensation reaction of phthalic anhydride and phenylacetic acid.

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Anhydrous sodium acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, combine phthalic anhydride (1.0 eq), phenylacetic acid (1.0 eq), and anhydrous sodium acetate (0.2 eq).

-

Heat the reaction mixture to 240-250 °C for 3 hours. Water will be evolved during the reaction.

-

Allow the mixture to cool to approximately 100 °C and then add ethanol to dissolve the product.

-

Cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the yellow crystals of 3-benzylidenephthalide by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 2-(2-Phenylethyl)benzoic Acid

This protocol describes the catalytic hydrogenation of 3-benzylidenephthalide.

Materials:

-

3-Benzylidenephthalide

-

10% Palladium on carbon (Pd/C)

-

Glacial acetic acid

-

Hydrogen gas supply

Procedure:

-

To a hydrogenation vessel, add 3-benzylidenephthalide (1.0 eq) and 10% Pd/C (5-10% by weight of the substrate).

-

Add glacial acetic acid as the solvent.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the acetic acid from the filtrate under reduced pressure.

-

The resulting crude 2-(2-phenylethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol).

Step 3: Intramolecular Friedel-Crafts Cyclization to this compound

This procedure details the cyclization of 2-(2-phenylethyl)benzoic acid using polyphosphoric acid.

Materials:

-

2-(2-Phenylethyl)benzoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, place 2-(2-phenylethyl)benzoic acid (1.0 eq) and polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

-

Heat the mixture with stirring at 120-140 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction mechanism.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.

References

Application Notes: Dibenzosuberone as a Key Intermediate in the Synthesis of Tricyclic Antidepressants

Introduction

Dibenzosuberone, a tricyclic ketone with the chemical formula C₁₅H₁₂O, is a pivotal starting material in the synthesis of numerous tricyclic antidepressants (TCAs).[1] Its rigid, three-ring structure forms the core of several widely prescribed medications for depressive disorders, anxiety, and neuropathic pain.[2] This document provides an overview of the application of this compound in the synthesis of prominent TCAs, detailed experimental protocols, and a summary of the mechanism of action of these important therapeutic agents. This compound's utility lies in the reactivity of its ketone group, which allows for the introduction of the characteristic aminoalkyl side chains that are crucial for the pharmacological activity of TCAs.[3]

Application in the Synthesis of Key Tricyclic Antidepressants

This compound is a versatile precursor for a range of TCAs, most notably Amitriptyline and its metabolite Nortriptyline.[4][5] The general synthetic strategy involves the addition of a side chain to the carbonyl group of this compound, followed by subsequent chemical modifications.

Amitriptyline Synthesis

The synthesis of Amitriptyline from this compound is a classic example of the application of organometallic chemistry in pharmaceutical production. The key step involves a Grignard reaction to introduce the dimethylaminopropyl side chain. The resulting tertiary alcohol is then dehydrated to yield Amitriptyline.

Nortriptyline Synthesis

Nortriptyline, the principal active metabolite of Amitriptyline, can also be synthesized from this compound. One synthetic route involves the nitration of this compound, followed by reduction of the nitro group to an amino group. This amino group can then be functionalized and the ketone modified to introduce the required N-methylaminopropylidene side chain. An alternative approach is the demethylation of Amitriptyline.

Quantitative Data Summary

The following table summarizes quantitative data from representative synthetic procedures starting from this compound derivatives.

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

| 3,7-dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,7-dibromothis compound | 3-(Dimethylamino)propylmagnesium chloride, H₂SO₄ | 94 | |

| 1,7-dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 1,7-dibromothis compound | 3-(Dimethylamino)propylmagnesium chloride, H₂SO₄ | Mixture | |

| 3,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,7-dibromothis compound | 3-(Dimethylamino)propylmagnesium chloride | 65 | |

| 1,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 1,7-dibromothis compound | 3-(Dimethylamino)propylmagnesium chloride | 32 |

Experimental Protocols

Protocol 1: Synthesis of Amitriptyline via Grignard Reaction

This protocol describes a general procedure for the synthesis of Amitriptyline from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

3-chloro-N,N-dimethylpropan-1-amine

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: Cool the Grignard reagent to 0°C. Dissolve this compound in anhydrous THF and add it dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. The resulting crude alcohol is then dehydrated by treatment with aqueous hydrochloric acid or sulfuric acid with heating.

-

Purification: After dehydration, the reaction mixture is cooled, neutralized with a sodium bicarbonate solution, and extracted with an organic solvent. The product is then purified by crystallization or column chromatography.

Protocol 2: Synthesis of Nortriptyline Derivatives

This protocol outlines a general method for the synthesis of Nortriptyline derivatives, starting with the nitration of this compound.

Materials:

-

This compound

-

Fuming nitric acid

-

Acetic anhydride

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

-

Hydrogen source (e.g., H₂ gas)

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Dehydrating agent (e.g., H₂SO₄)

Procedure:

-

Nitration: Dissolve this compound in acetic anhydride. Slowly add a solution of fuming nitric acid in acetic anhydride at room temperature. After the addition, stir the mixture for several hours. Pour the reaction mixture into ice water to precipitate the product, 3-nitrothis compound, which is then filtered and dried.

-

Reduction: The 3-nitrothis compound is reduced to 3-aminothis compound. This can be achieved by catalytic hydrogenation using a catalyst such as palladium on carbon under a hydrogen atmosphere.

-

Further Functionalization: The amino group can be protected before proceeding. The ketone is then reacted with a suitable Grignard reagent to introduce the side chain.

-

Dehydration and Deprotection: The resulting alcohol is dehydrated, and the protecting group on the amine is removed to yield the Nortriptyline derivative.

Mandatory Visualizations

Caption: Synthetic workflow for Amitriptyline from this compound.

Mechanism of Action of this compound-Derived TCAs

Tricyclic antidepressants derived from this compound exert their therapeutic effects by modulating the levels of monoamine neurotransmitters in the synaptic cleft. Their primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synapse.

By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuron, TCAs increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This increased synaptic availability of norepinephrine and serotonin is believed to be responsible for the antidepressant effects.

In addition to their primary action on neurotransmitter reuptake, TCAs also interact with a variety of other receptors, which contributes to their side effect profile. These include:

-

Muscarinic acetylcholine receptors (anticholinergic effects): Blockade of these receptors can lead to dry mouth, blurred vision, constipation, and urinary retention.

-

Histamine H1 receptors (sedative effects): Antagonism at H1 receptors is responsible for the sedative properties of many TCAs.

-

α1-adrenergic receptors (cardiovascular effects): Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing).

The affinity for these different receptors varies among the different TCAs, which accounts for the differences in their side effect profiles.

Caption: Mechanism of action of Tricyclic Antidepressants.

References

Application Note: Regioselective Bromination of the Dibenzosuberone Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzosuberone, a tricyclic ketone, serves as a crucial scaffold in medicinal chemistry, most notably in the synthesis of tricyclic antidepressants (TCAs) like Amitriptyline.[1][2] The functionalization of its aromatic rings through electrophilic substitution, particularly bromination, is a key strategy for developing novel derivatives with potentially enhanced biological activity. The bromine atoms act as versatile synthetic handles for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities.

The regiochemistry of bromination on the this compound core is dictated by the directing effects of the electron-donating bridged alkyl chain, which activates the ortho (positions 1 and 9) and para (positions 3 and 7) positions for electrophilic attack.[2][3] Controlling the reaction conditions—such as the choice of Lewis acid, solvent, temperature, and stoichiometry of the brominating agent—is critical to achieving the desired regioselectivity and yield of specific mono- or di-brominated isomers.[4] This note provides detailed protocols and comparative data for the regioselective bromination of this compound.

Reaction Principles and Regioselectivity

The bromination of this compound is an electrophilic aromatic substitution reaction. The two benzene rings are activated by the seven-membered alkyl bridge. This activation, however, is not uniform across all positions. The para positions (3 and 7) are generally the most electronically enriched and sterically accessible, often leading to 3,7-disubstituted products under forcing conditions. The ortho positions (1 and 9) are also activated but can be sterically hindered. The selection of a suitable Lewis acid and reaction conditions can modulate the electrophilicity of the bromine and influence the isomeric distribution of the products.

Caption: Numbering and key reactive positions on the this compound scaffold.

Experimental Protocols

The following protocols are adapted from established literature procedures for the selective bromination of this compound.

Protocol 1: Synthesis of 1-Bromothis compound (Monobromination)

This protocol favors the formation of the ortho monosubstituted product using a mild Lewis acid.

Materials:

-

This compound

-

1,2-Dichloroethane

-

Stannous (IV) chloride (SnCl₄)

-

Bromine (Br₂)

-

Sodium metabisulfite solution

-

Dichloromethane

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (2.8 g, 0.01 mol) in 30 mL of 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -5°C using an ice-salt bath.

-

Slowly add stannous (IV) chloride (2.6 mL, 0.022 mol) to the cooled solution.

-

Prepare a solution of bromine (1.14 mL, 0.022 mol) in 10 mL of 1,2-dichloroethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -5°C.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (thin-layer chromatography). Note: The reaction may take from 10 to 50 days for completion.

-

Upon completion, quench the reaction by pouring the mixture into 100 mL of a cold aqueous solution of sodium metabisulfite to neutralize unreacted bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a dichloromethane/n-hexane solvent system to isolate 1-bromothis compound.

Protocol 2: Synthesis of 3,7- and 1,7-Dibromothis compound (Dibromination)

This protocol utilizes a stronger Lewis acid to achieve disubstitution, yielding a mixture of para,para and ortho,para isomers.

Materials:

-

This compound

-

1,2-Dichloroethane

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene (optional co-catalyst)

-

Bromine (Br₂)

-

Ice-water, Hydrochloric acid, Sodium sulfite

-

Dichloromethane

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flask protected from atmospheric moisture, prepare a solution of this compound (4.16 g, 0.02 mol) in 1,2-dichloroethane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (11.73 g, 0.088 mol) to the solution while stirring.

-

Prepare a solution of bromine (2.25 mL, 0.044 mol) in 20 mL of 1,2-dichloroethane. Add this solution dropwise to the reaction mixture.

-

Stir the mixture in a dry atmosphere for 24 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of water, crushed ice, 2 g of sodium sulfite, and 10 mL of concentrated hydrochloric acid.

-

Extract the mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of isomers can be separated by column chromatography on silica gel.

References

- 1. Synthesis of Novel, Potentially Biologically Active this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 4. WO1999028284A1 - this compound derivatives and procedures for their preparation - Google Patents [patents.google.com]

Application Notes and Protocols: Grignard Reactions Involving Dibenzosuberone Derivatives

These application notes provide detailed protocols for the synthesis of biologically active dibenzosuberone derivatives using Grignard reactions. The resulting compounds are potential tricyclic antidepressants (TCAs), a class of drugs widely used in the management of major depressive disorder.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3,7-dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and its 1,7-dibromo isomer, which are analogues of Amitriptyline.

| Starting Material | Grignard Reagent | Product (Intermediate Alcohol) | Yield of Intermediate | Dehydrating Agent | Final Product | Yield of Final Product |

| 3,7-dibromothis compound | 3-dimethylamino-1-propylmagnesium chloride | 3,7-dibromo-5-hydroxy-5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 65%[1] | 85% Sulfuric Acid[1] | 3,7-dibromoamitriptyline[1] | 94%[1] |

| 1,7-dibromothis compound | 3-dimethylamino-1-propylmagnesium chloride | 1,7-dibromo-5-hydroxy-5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 32%[1] | 85% Sulfuric Acid | 1,7-dibromoamitriptyline | - |

Experimental Protocols

Preparation of the Grignard Reagent: 3-dimethylamino-1-propylmagnesium chloride

This protocol details the preparation of the Grignard reagent, a critical step for the subsequent reaction with this compound derivatives.

Materials:

-

N,N-dimethylamino-1-propyl-chloride

-

Dry Tetrahydrofuran (THF)

-

Calcium Hydride (CaH₂)

-

Magnesium (Mg) turnings

-

Iodine crystal

Procedure:

-

A solution of the free base is prepared by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).

-

To this solution, add CaH₂ (1.0 g).

-

Stir the suspension for one hour and then filter.

-